Acetylphosphate

Descripción general

Descripción

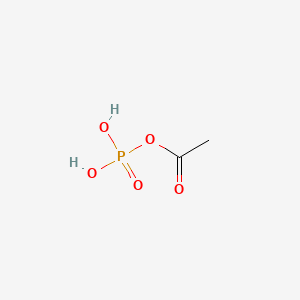

El acetilfosfato es un compuesto químico que actúa como un anhídrido mixto del ácido acético y el ácido fosfórico. Es conocido por su papel como un éster fosfato de alta energía y participa en diversos procesos bioquímicos. El acetilfosfato se considera una moneda de energía primordial y se ha propuesto que cataliza reacciones análogas a las impulsadas por el trifosfato de adenosina (ATP) en el metabolismo moderno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetilfosfato se puede sintetizar mediante la reacción de fosfato inorgánico con anhídrido acético en una solución acuosa. Este método es sencillo y utiliza reactivos fácilmente disponibles y económicos . Las condiciones de reacción suelen implicar temperatura y presión ambientales, lo que lo convierte en un proceso práctico para la síntesis en laboratorio.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el acetilfosfato no están ampliamente documentados, la simplicidad de su síntesis sugiere que reacciones acuosas similares podrían ampliarse para aplicaciones industriales. También se ha explorado el uso de lisados recombinantes de Escherichia coli para cascadas multienzimáticas, que podrían adaptarse potencialmente para la producción de acetilfosfato .

Análisis De Reacciones Químicas

Phosphorylation Reactions

AcP phosphorylates biological substrates non-enzymatically under aqueous conditions :

Key phosphorylation targets

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Ribose | Ribose-5-phosphate | ~2% | 20°C, pH 7–11 |

| Adenosine | AMP | ~2% | 50°C, 5 hr |

| ADP | ATP | Trace | 50°C, 1–5 hr |

| Response regulators | Phosphorylated proteins | Up to 5× activation | 3 mM AcP |

Phosphorylation rates depend on steric accessibility, with ribose reacting faster than adenosine . Mg²⁺ and Fe³⁺ enhance ADP→ATP conversion .

Acetylation Reactions

AcP serves as an acetyl donor in lysine modification :

Notable acetylation events

-

PhoP transcription factor : K102 acetylation abrogates phosphorylation, altering bacterial virulence

-

AMP-forming acetyl-CoA synthetase : AcuA enzyme transfers AcP's acetyl group to lysine residues, regulating enzyme activity

-

RNA polymerase : Acetylation modulates transcriptional responses to stress

Acetylation predominates over phosphorylation at alkaline pH due to nucleophilic amine reactivity .

Metabolic Interconversions

AcP participates in core metabolic pathways through enzyme-mediated reactions :

textAcetate ↑↓ AckA/Pta Pathway: Acetyl-CoA ↔ AcP ↔ ATP ↓ Acetylated proteins

Key enzymes:

-

Phosphate acetyltransferase (Pta) : Interconverts AcP and acetyl-CoA

-

Phosphotransacetylases : Channel AcP into acetylation pathways

In E. coli, intracellular AcP reaches 3 mM during exponential growth – sufficient to phosphorylate response regulators like CpxR and RcsB .

Stability Constraints

AcP's labile nature dictates its biological roles :

| Factor | Effect on AcP |

|---|---|

| Temperature >40°C | Rapid hydrolysis (t½ <1 hr) |

| pH <6 | Accelerated decomposition |

| Metal chelators | Stabilizes phosphoanhydride bond |

These constraints explain AcP's evolutionary role as an energy intermediate preceding ATP in early metabolism . Its transient nature necessitates tight coupling between synthesis and utilization pathways in modern organisms .

Aplicaciones Científicas De Investigación

Metabolic Engineering

Acetylphosphate serves as a key component in metabolic pathways, particularly in the conversion of glucose to valuable products in microbial cell factories. Recent studies have demonstrated that:

- Carbon Yield Improvement : AcP is involved in a synthetic machinery that enhances carbon yield during the production of compounds like mevalonate and 3-hydroxypropionate through engineered Escherichia coli strains. The incorporation of this compound into genetic circuits allows for the regulation of metabolic flux based on intracellular AcP levels, leading to improved yields of industrially relevant chemicals .

- Bioconversion Processes : The phosphoketolase pathway utilizes AcP to convert glucose into acetyl-CoA, which is then transformed into various metabolites, illustrating its role in optimizing bioconversion processes .

Bacterial Virulence

This compound has been implicated in the virulence mechanisms of several pathogenic bacteria:

- Salmonella Typhimurium : Research indicates that AcP modulates the acetylation of the PhoP protein, which is crucial for the bacterium's virulence. The acetylation state affects PhoP's ability to regulate gene expression related to virulence factors .

- Neisseria Gonorrhoeae : In this pathogen, AcP plays a vital role in lysine acetylation, impacting both metabolism and virulence factor synthesis. Mutations that alter AcP levels significantly affect the bacterium's ability to cause infection, demonstrating its importance in pathogenicity .

Transcription Regulation

This compound has been shown to influence gene expression through protein modifications:

- CpxR Phosphorylation : Studies have revealed that AcP can phosphorylate CpxR, a response regulator in E. coli, thereby affecting transcription of target genes such as cpxP. This phosphorylation mechanism highlights AcP's role as a signaling molecule that can modulate transcriptional responses under varying metabolic conditions .

- Global Acetylation Effects : AcP also contributes to global protein acetylation patterns within bacterial cells, which can alter metabolic pathways and stress responses. This non-enzymatic acetylation process suggests a broader regulatory role for AcP beyond specific target proteins .

Influence on Mitochondrial Functions

Recent studies have explored the effects of this compound on mitochondrial respiration:

- Respiratory Control : AcP has been shown to influence mitochondrial functions by promoting nonmetabolic and nonenzymatic acetylation processes that can affect oxidative phosphorylation and overall cellular respiration rates . This influence indicates potential applications in understanding mitochondrial diseases and metabolic disorders.

Summary Table

| Application Area | Key Findings |

|---|---|

| Metabolic Engineering | Enhances carbon yield in microbial production systems; regulates metabolic flux via genetic circuits. |

| Bacterial Virulence | Modulates protein acetylation affecting pathogenicity in Salmonella and Neisseria. |

| Transcription Regulation | Influences gene expression through phosphorylation of response regulators like CpxR. |

| Mitochondrial Functions | Affects mitochondrial respiration and oxidative phosphorylation through nonenzymatic mechanisms. |

Mecanismo De Acción

El acetilfosfato ejerce sus efectos principalmente a través de su capacidad de donar grupos fosfato y acetilo. En las reacciones de fosforilación, el acetilfosfato transfiere su grupo fosfato a sustratos como el ADP, formando ATP. Este proceso se ve facilitado por iones metálicos como el hierro férrico, que catalizan la reacción . En las reacciones de acetilación, el acetilfosfato dona su grupo acetilo a grupos amino en proteínas, lo que lleva a modificaciones postraduccionales que pueden alterar la función y la estabilidad de las proteínas .

Comparación Con Compuestos Similares

El acetilfosfato es único entre los agentes fosforilantes debido a su doble función como donante de fosfato y acetilo. Los compuestos similares incluyen:

Fosfato de carbamoilo: Otro compuesto fosfato de alta energía involucrado en la síntesis de nucleótidos y aminoácidos.

Tioacetato de metilo: Propuesto como un equivalente prebiótico al acetilfosfato, aunque es menos estable y menos efectivo para catalizar reacciones análogas.

La estabilidad y la reactividad del acetilfosfato lo convierten en un compuesto versátil tanto en la química prebiótica como en las aplicaciones bioquímicas modernas, lo que lo diferencia de otros compuestos similares.

Actividad Biológica

Acetylphosphate (AcP) is a high-energy metabolite that plays a crucial role in various biological processes, particularly in bacterial metabolism and virulence. This article explores the biological activities of AcP, focusing on its mechanisms of action, implications in bacterial virulence, and potential applications in biotechnology and medicine.

Overview of this compound

This compound is primarily generated through the phosphotransacetylase-acetate kinase pathway, which is a significant metabolic route in bacteria such as Escherichia coli and Salmonella typhimurium. AcP serves as a major acetyl donor, facilitating various acetylation reactions that modify protein functions, thereby influencing metabolic pathways and cellular responses to environmental changes.

-

Protein Acetylation :

- AcP acts as a non-enzymatic acetyl donor for lysine residues in proteins. For instance, it has been shown to acetylate the transcription factor PhoP in Salmonella typhimurium, impacting its transcriptional activity and virulence. The acetylation of PhoP at Lysine 102 (K102) is directly correlated with intracellular AcP levels, suggesting a regulatory mechanism where AcP modulates protein function through acetylation .

-

Regulation of Virulence Factors :

- The acetylation state of PhoP influences its ability to regulate genes associated with virulence. Under stress conditions (e.g., low magnesium or acid stress), the acetylation level decreases, which in turn affects the phosphorylation state of PhoP and its transcriptional activity. This indicates that AcP not only participates in metabolic regulation but also plays a vital role in the pathogenicity of bacteria .

- Metabolic Pathway Interactions :

Case Study 1: this compound and Bacterial Virulence

A study conducted on Salmonella typhimurium demonstrated that the acetylation of PhoP by AcP is critical for bacterial virulence. The researchers found that mutations in K102 led to reduced virulence in mouse models, highlighting the importance of AcP in regulating pathogenic traits through post-translational modifications .

| Condition | K102 Acetylation Level | Virulence Impact |

|---|---|---|

| Low Magnesium | Decreased | Reduced |

| Acid Stress | Decreased | Reduced |

| Phagocytosis | Decreased | Reduced |

Case Study 2: Role in Metabolic Regulation

Research indicates that AcP accumulation can regulate other metabolic processes, such as nitrogen metabolism. Under nitrogen stress, increased levels of AcP were found to modulate the activity of BldD, a key regulator involved in developmental processes in bacteria . This suggests that AcP serves as a signaling molecule that integrates environmental cues with metabolic responses.

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of this compound:

- Acetylation Dynamics : The dynamic regulation of protein acetylation by AcP is influenced by nutrient availability and environmental conditions. Increased glucose or acetate levels lead to higher intracellular concentrations of AcP, promoting acetylation events that can alter gene expression profiles significantly .

- Cross-Talk with Other Signaling Pathways : AcP interacts with various signaling pathways, suggesting it plays a multifaceted role in cellular regulation beyond mere energy metabolism. This cross-talk may provide insights into developing novel therapeutic strategies targeting bacterial infections .

Propiedades

IUPAC Name |

phosphono acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPOUNRJVLNBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207738 | |

| Record name | Acetyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

590-54-5 | |

| Record name | Acetyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54979W5TJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.